molecular formula C11H10O4 B11895406 2,3-dihydro-1H-indene-1,3-dicarboxylic Acid CAS No. 69718-74-7

2,3-dihydro-1H-indene-1,3-dicarboxylic Acid

Cat. No.: B11895406
CAS No.: 69718-74-7
M. Wt: 206.19 g/mol
InChI Key: MNQNHAXVLUCZMI-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indene-1,3-dicarboxylic acid is an organic compound with the molecular formula C11H10O4 It is a derivative of indene, featuring a bicyclic structure with two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-indene-1,3-dicarboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of phthalic anhydride with cyclopentadiene, followed by subsequent oxidation and hydrolysis steps . The reaction conditions often require the use of catalysts and specific solvents to achieve optimal yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-indene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2,3-Dihydro-1H-indene-1,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: This compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indene-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid groups can form hydrogen bonds with active sites, influencing the compound’s biological activity. Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

    Indane: A structurally similar compound with a single ring system.

    Indene: Another related compound, differing by the presence of a double bond in the ring system.

    1,3-Indandione: A compound with similar functional groups but differing in the ring structure.

Properties

CAS No.

69718-74-7

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

2,3-dihydro-1H-indene-1,3-dicarboxylic acid

InChI

InChI=1S/C11H10O4/c12-10(13)8-5-9(11(14)15)7-4-2-1-3-6(7)8/h1-4,8-9H,5H2,(H,12,13)(H,14,15)

InChI Key

MNQNHAXVLUCZMI-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2C1C(=O)O)C(=O)O

Origin of Product

United States

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